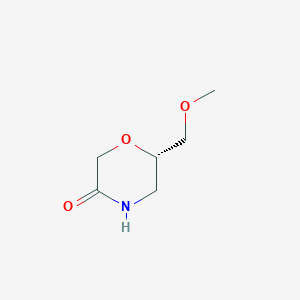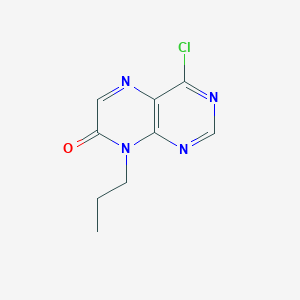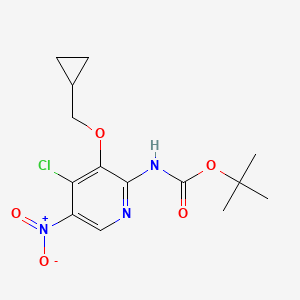
tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyridine ring substituted with chloro, cyclopropylmethoxy, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyridine ring: The pyridine ring is synthesized with the desired substituents (chloro, cyclopropylmethoxy, and nitro groups) through a series of reactions such as nitration, halogenation, and etherification.
Introduction of the carbamate group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate and an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
4-chloro-3-(cyclopropylmethoxy)-5-nitropyridine: Lacks the carbamate group but shares the pyridine core structure.
tert-Butyl (4-chloro-3-methoxy-5-nitropyridin-2-yl)carbamate: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
tert-Butyl (4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl)carbamate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclopropylmethoxy group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C14H18ClN3O5 |
|---|---|
分子量 |
343.76 g/mol |
IUPAC 名称 |
tert-butyl N-[4-chloro-3-(cyclopropylmethoxy)-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H18ClN3O5/c1-14(2,3)23-13(19)17-12-11(22-7-8-4-5-8)10(15)9(6-16-12)18(20)21/h6,8H,4-5,7H2,1-3H3,(H,16,17,19) |
InChI 键 |
ZZOTXUWHCUSDRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1OCC2CC2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


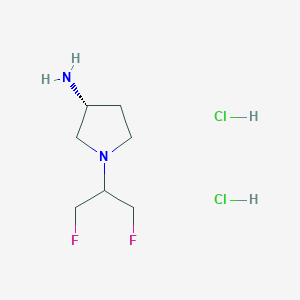
![6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)
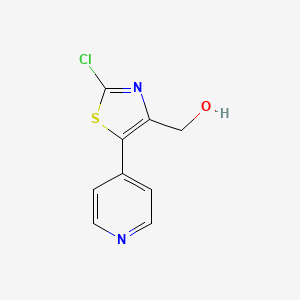
![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B15054950.png)
![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15054964.png)
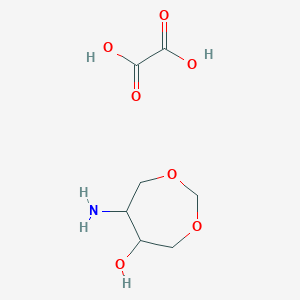

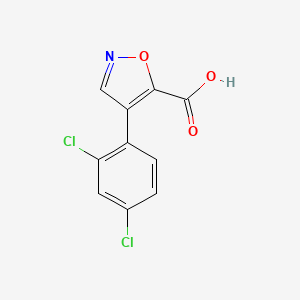

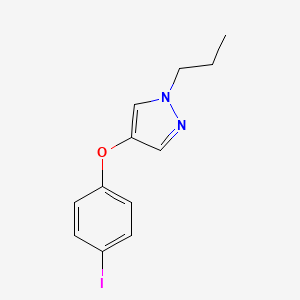
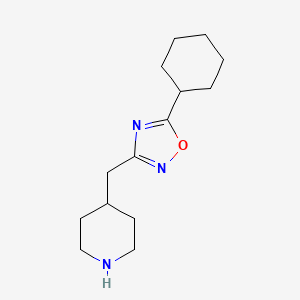
![1,5-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B15055019.png)
